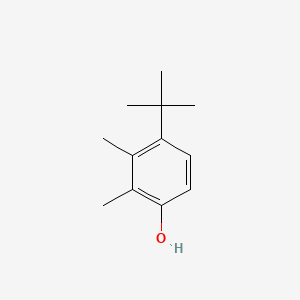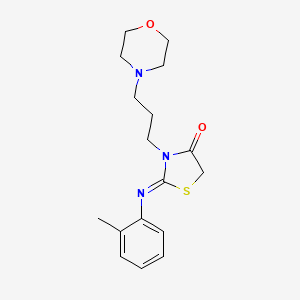
3-(3-Morpholinopropyl)-2-(o-tolylimino)-4-thiazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methylphenyl)imino]-3-[3-(4-morpholinyl)propyl]-4-thiazolidinone is a synthetic organic compound with a complex structure It is characterized by the presence of a thiazolidinone ring, a morpholine group, and a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylphenyl)imino]-3-[3-(4-morpholinyl)propyl]-4-thiazolidinone typically involves the reaction of 2-methylphenyl isothiocyanate with 3-(4-morpholinyl)propylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the thiazolidinone ring, resulting in the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[(2-Methylphenyl)imino]-3-[3-(4-morpholinyl)propyl]-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiazolidinones with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-[(2-Methylphenyl)imino]-3-[3-(4-morpholinyl)propyl]-4-thiazolidinone is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 2-[(2-Methylphenyl)imino]-3-[3-(4-piperidinyl)propyl]-4-thiazolidinone
- 2-[(2-Methylphenyl)imino]-3-[3-(4-pyrrolidinyl)propyl]-4-thiazolidinone
- 2-[(2-Methylphenyl)imino]-3-[3-(4-piperazinyl)propyl]-4-thiazolidinone
Uniqueness
2-[(2-Methylphenyl)imino]-3-[3-(4-morpholinyl)propyl]-4-thiazolidinone stands out due to the presence of the morpholine group, which imparts unique chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds with different substituents.
特性
CAS番号 |
55469-57-3 |
|---|---|
分子式 |
C17H23N3O2S |
分子量 |
333.5 g/mol |
IUPAC名 |
2-(2-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H23N3O2S/c1-14-5-2-3-6-15(14)18-17-20(16(21)13-23-17)8-4-7-19-9-11-22-12-10-19/h2-3,5-6H,4,7-13H2,1H3 |
InChIキー |
BTSQRJRXEHPLIY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N=C2N(C(=O)CS2)CCCN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


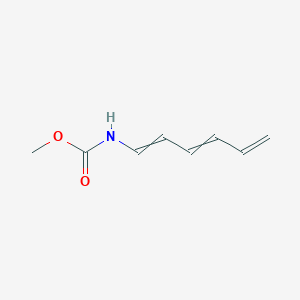

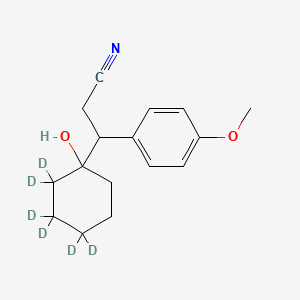
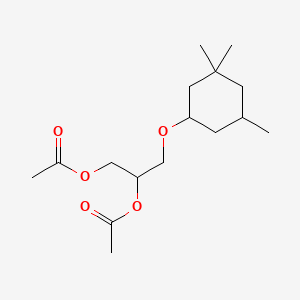
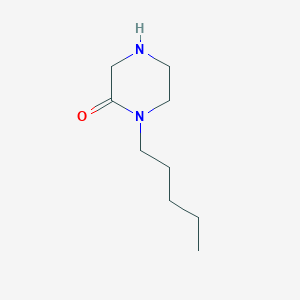
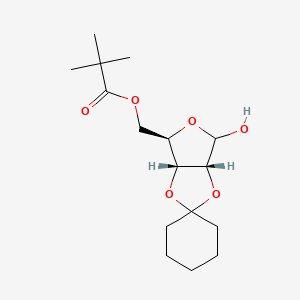
![9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B13811776.png)
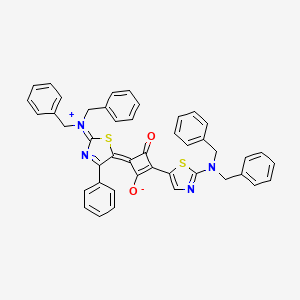
![2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13811795.png)
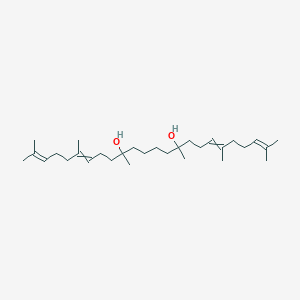
![Pyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione, tetrahydro-5,5,7,7-tetramethyl-1-phenyl-](/img/structure/B13811810.png)
![5-(4-Nitrophenoxy)tricyclo[4.2.0.02,4]octane](/img/structure/B13811811.png)
